
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Synthesis
N-(2-Hydroxyphenyl)acetamide serves as an intermediate for antimalarial drugs, emphasizing its significance in chemoselective monoacetylation processes. The study by Magadum & Yadav (2018) on the chemoselective acetylation of 2-aminophenol using immobilized lipase highlights the optimization of reaction parameters and the mechanism involved in the synthesis, indicating the compound's role in producing pharmacologically active molecules.
Biological Evaluation and Antioxidant Activity
Research into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives Chkirate et al. (2019) demonstrates the compound's potential in contributing to the development of new materials with significant antioxidant activity. This suggests its broader application in medicinal chemistry and drug development.
Metabolism and Mechanistic Insights
Studies on the comparative metabolism of chloroacetamide herbicides Coleman et al. (2000) provide insights into the metabolic activation pathways of related compounds, indicating the importance of understanding the biological interactions and toxicological implications of such chemicals.
Synthesis and Characterization
The synthesis and characterization of N-substituted amides Zhong-cheng & Wan-yin (2002) highlight the methodologies for preparing and analyzing compounds with similar structures, which is crucial for the development of new drugs and materials with specific biological activities.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-5-3-4-6-17(13)22-12-18(21)19-11-16(20)14-7-9-15(23-2)10-8-14/h3-10,16,20H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCIIFJIEGRGFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
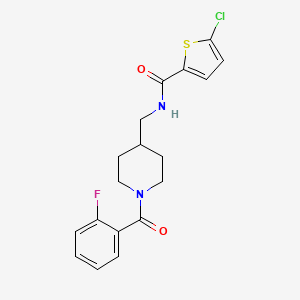

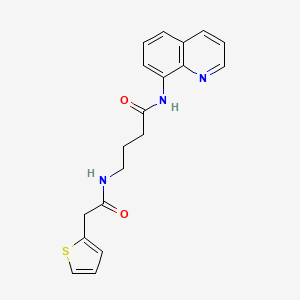
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)

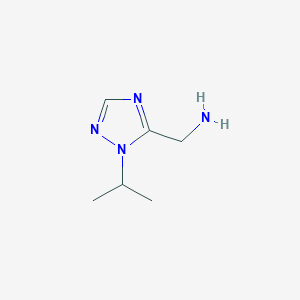
![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)

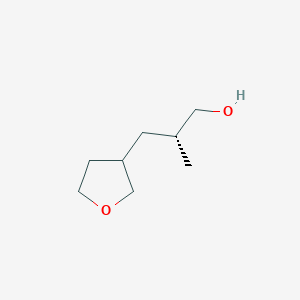
![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)


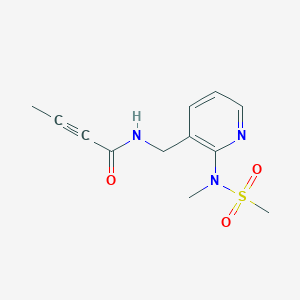
![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)
